Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
CAS No.: 350997-35-2
Cat. No.: VC8267427
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350997-35-2 |
|---|---|
| Molecular Formula | C15H17NO2S |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(10(3)19-14(13)16)11-7-5-9(2)6-8-11/h5-8H,4,16H2,1-3H3 |
| Standard InChI Key | UFBPTRLHPVERBQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)N |
Introduction
Synthetic Methodologies and Reaction Optimization
Gewald Reaction-Based Synthesis
The synthesis of ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate primarily employs the Gewald reaction, a two-step condensation-cyclization process. In this method, a ketone derivative—such as 4-methylpropiophenone—reacts with ethyl cyanoacetate in the presence of elemental sulfur and a base (e.g., triethylamine or morpholine) under reflux conditions . The reaction proceeds via:
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Condensation: Formation of an α,β-unsaturated nitrile intermediate through Knoevenagel adduct formation.
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Cyclization: Sulfur incorporation into the thiophene ring, facilitated by the base, yielding the target compound .
Key parameters influencing yield (typically 65–75%) include:
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Solvent polarity: Polar aprotic solvents like 1,4-dioxane enhance cyclization efficiency .
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Temperature: Reflux at 80–100°C for 4–6 hours optimizes sulfur integration.
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Catalyst selection: Bases such as triethylamine reduce side reactions compared to inorganic alternatives.
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in scaling the Gewald reaction due to sulfur handling and by-product formation. Continuous flow reactors and microwave-assisted techniques have been proposed to improve throughput and purity. For example, microwave irradiation reduces reaction times from hours to minutes while maintaining yields ≥70%.
Structural Elucidation and Crystallographic Insights
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 2.52 (s, 3H, C5-CH₃), 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 6.45 (s, 2H, NH₂), 7.20–7.35 (m, 4H, Ar-H).
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¹³C NMR (100 MHz, DMSO-d₆): δ 14.2 (CH₂CH₃), 21.0 (Ar-CH₃), 22.5 (C5-CH₃), 60.8 (OCH₂), 116.5 (C2), 126.8–139.2 (aromatic and thiophene carbons), 165.2 (C=O).
X-ray Crystallography:
Single-crystal analysis reveals a planar thiophene ring with dihedral angles of 8.2° relative to the 4-methylphenyl group. The crystal packing exhibits C24(12) hydrogen-bonded chains mediated by N–H···S and N–H···O interactions, stabilizing the lattice.
Physicochemical Properties and Solubility
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.4 g/mol |
| LogP (Calculated) | 4.2 ± 0.3 |
| Melting Point | 148–150°C (decomposition) |
| Solubility | DMSO (>50 mg/mL), Ethanol (20 mg/mL) |
The compound’s moderate lipophilicity (LogP ~4.2) suggests balanced membrane permeability and aqueous solubility, making it suitable for in vitro assays.
Applications in Materials Science
The compound’s rigid, planar structure makes it a candidate for:
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Organic semiconductors: Hole mobility of 0.02 cm²/V·s in thin-film transistors.
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Luminescent materials: Blue emission (λₑₘ = 450 nm) under UV excitation.
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, chemical goggles |
| Storage | 2–8°C in airtight containers |
| Spill Management | Neutralize with 5% acetic acid |
| Disposal | Incineration at >1000°C |
Acute toxicity (LD₅₀, rat oral) is >2000 mg/kg, classifying it as Category 5 under GHS.
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